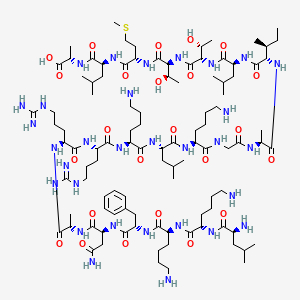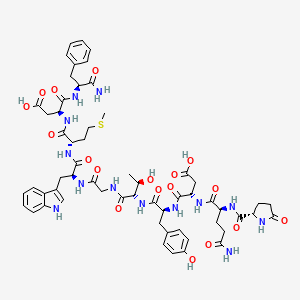
141171-54-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound with CAS number 141171-54-2 is also known as [pTyr1146][pTyr1150][pTyr1151]Insulin Receptor (1142-1153). It has a molecular formula of C₇₂H₁₁₀N₁₉O₃₃P₃ and a molecular weight of 1862.67 . This compound binds to insulin and can be used as insulin receptor tyrosine kinase substrates .
Physical And Chemical Properties Analysis
The compound is soluble in water . It can be stored as a powder at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months and at -20°C for 1 month .Scientific Research Applications
Scientific Software Development
- Improving Programming Productivity : Scientific research applications are complex to develop and maintain due to their reliance on traditional programming languages. Modern commercial software, by contrast, often uses toolkits and frameworks for rapid development. Scientific frameworks have emerged to aid in grid-enabling applications and developing new ones from scratch, enhancing productivity in scientific software development (Appelbe, Moresi, Quenette, & Simter, 2007).
Legal and Ethical Aspects
Licensing and Copyright in Scientific Research : The increase in computational researchers sharing their results reproducibly raises questions about copyright, subsequent use, citation, and ownership. The Reproducible Research Standard (RRS) proposed addresses these issues, encouraging reproducible scientific investigation through attribution, promoting collaboration, and engaging the larger community in scientific discovery (Stodden, 2009).
Open Licensing for Scientific Innovation : The existing gap in licensing and copyright structures for scientists releasing their research publicly is significant. The RRS is proposed to ensure attribution and facilitate sharing, which is crucial for reproducibility, collaboration, and community engagement in scientific research (Stodden, 2009).
Research Management and Practices
Data Sharing Practices and Perceptions : There are various barriers to effective data sharing in scientific research. These barriers are rooted in the research process and the researchers themselves. New mandates for data management plans and attention to data sharing and preservation could lead to changes in practices (Tenopir et al., 2011).
Software Licensing for Scientist-Programmers : Scientists developing software for their research face complexities in software licensing. Institutions provide technology transfer offices to assist, but there is often a mismatch in expectations and domain knowledge. This highlights the need for scientists to be proficient in legal strategies for licensing their software (Morin, Urban, & Śliż, 2012).
Supporting Data-Intensive Analysis Processes : Research scientists use a variety of software applications to support their analyses. No single technology addresses all requirements of scientific processes, necessitating hybrid technologies for data-intensive research (Yao, Rabhi, & Peat, 2014).
Scientific Outreach Journal for Students : An outreach journal called DECODER allows researchers and middle/high school students to collaborate on simplified research articles. This approach promotes access to scientific results, critical thinking, and direct interaction between students and researchers (Dalmas et al., 2020).
Technological Innovations in Research
Open-Source Hardware in Scientific Research : Open-source hardware, like the Arduino platform, offers low-cost alternatives for scientific instrumentation and research. It enables automated data collection, increasing efficiency and lowering costs in various research applications (Fisher & Gould, 2012).
Hackathons in Scientific Research : Hackathons can accelerate scientific discoveries and knowledge transfer by enhancing collaborative science. They allow for cross-validation of study designs and data sets, driving reproducibility of scientific analyses (Ghouila et al., 2018).
Properties
| 141171-54-2 | |
Molecular Formula |
C₇₂H₁₁₀N₁₉O₃₃P₃ |
Molecular Weight |
1862.67 |
sequence |
One Letter Code: TRDI-pTyr-ETD-pTyr-pTyr-RK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


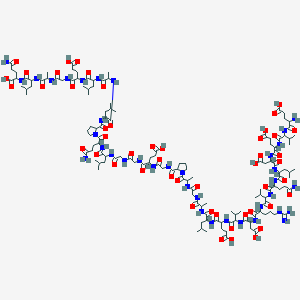
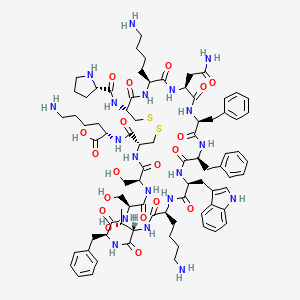
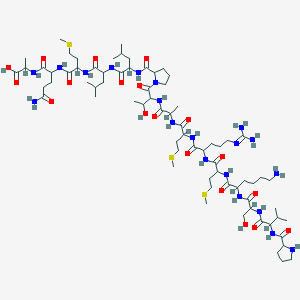
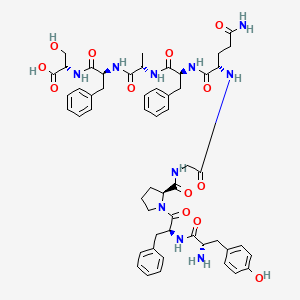

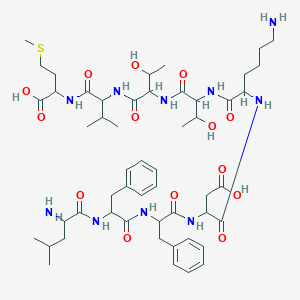
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B612714.png)

